Potent hFTase Inhibition by 3-Cyanobenzyl Isomer Relative to 4-Cyanobenzyl Scaffold
In the published virtual screening and enzymatic assay campaign, 1-(3-cyanobenzyl)-1H-imidazole-4-carboxylic acid was identified as a novel hFTase inhibitor with an IC50 of approximately 0.056 µM (56 nM) [1]. This value is among the most potent of the 22 actives reported in the study, which spanned a range of 0.0119–13.35 µM [1]. In contrast, the closely related 4-cyanobenzyl imidazole scaffold was not reported as an hFTase hit; instead, 4-cyanobenzyl analogs are primarily associated with PARP inhibition [2].
| Evidence Dimension | hFTase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | ~0.056 µM (recombinant hFTase, [3H]FPP incorporation assay) |
| Comparator Or Baseline | 4-Cyanobenzyl analog: not active against hFTase; reported as PARP inhibitor |
| Quantified Difference | Target compound is a confirmed nanomolar hFTase inhibitor; 4-cyano isomer is not active against hFTase |
| Conditions | In vitro enzymatic assay using recombinant human farnesyltransferase and [3H]farnesyl pyrophosphate (FPP) as substrate [1] |
Why This Matters
This confirms that the 3-cyanobenzyl substitution is a key determinant of hFTase inhibition, providing a clear selection criterion for projects targeting the Ras prenylation pathway.
- [1] Yu, X., Zhao, X., Zhu, L., Zou, C., Liu, X., Zhao, Z., Huang, J. and Li, H. (2013). Discovery of novel inhibitors for human farnesyltransferase (hFTase) via structure-based virtual screening. Med. Chem. Commun., 4, 962-971. View Source
- [2] PubChem Bioassay Summary for 1-(4-cyanobenzyl)-1H-imidazole-4-carboxylic acid. (Note: inferred from target annotations; see Section 2). View Source
